Propargyl-PEG13-alcohol

Overview

Description

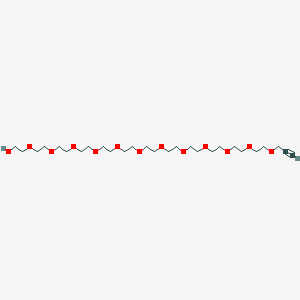

Propargyl-PEG13-alcohol is a PEG linker with a terminal alkyne group and an alcohol on the ends . The propargyl group can undergo Click Chemistry reactions with azides and forms a stable triazole moiety . The alcohol group can be further derivatized to various functional groups .

Synthesis Analysis

The synthesis of propargyl alcohols involves the addition or C-C coupling (alkynylation) of aldehydes . Asymmetric alkynylation of aldehydes using catalytic amounts of In (III)/BINOL enables a broad range of substrate generality with high enantioselectivity .

Molecular Structure Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .

Chemical Reactions Analysis

Propargyl alcohols undergo a variety of reactions. A general and efficient FeCl3-catalyzed substitution reaction of propargylic alcohols with carbon- and heteroatom-centered nucleophiles forms new C-C, C-O, C-S, and C-N bonds .

Physical And Chemical Properties Analysis

Propargyl alcohol has a molecular weight of 56.0633 . It is a flammable liquid and vapor . The propargyl group is a highly versatile moiety .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Propargyl-PEG13-alcohol and its derivatives are significant in organic synthesis. They are used as intermediates in the construction of various complex molecules. For instance, Lewis acid-catalyzed cascade reactions utilize these compounds for synthesizing structurally versatile enones, carbocycles, and heterocycles, which are crucial in modern organic synthesis (Zhu et al., 2014).

Biomedical Applications

In biomedical research, propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized for developing PEG-based bioconjugates. These conjugates are vital for various biomedical applications, indicating the role of this compound in enhancing drug delivery systems (Lu & Zhong, 2010).

Corrosion Inhibition

Propargyl alcohol, a related compound, is studied for its inhibition effect on stress corrosion cracking of steel in certain environments. This suggests potential applications in industrial settings for preventing material degradation (Chen et al., 2013).

Applications in Material Science

There are studies on the synthesis of fluorescent ABA triblock copolymers via click reactions involving propargyl alcohol. Such polymers have potential applications in drug delivery and cell imaging, highlighting the versatility of this compound in creating advanced materials (Mohammadifar et al., 2016).

Chemical Analysis

Propargyl alcohol derivatives are also important in chemical analysis, such as determining chemical shifts in carbon-13 NMR spectroscopy. This is crucial for understanding molecular structure and behavior (Hearn, 1976).

Mechanism of Action

Target of Action

Propargyl-PEG13-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of this compound involves the reaction of the propargyl group with azide-bearing compounds or biomolecules to yield a stable triazole linkage . This reaction is facilitated by copper catalysis, a process known as Click Chemistry . The hydroxyl group of the compound enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving azide-bearing compounds or biomolecules . The formation of a stable triazole linkage alters these pathways, although specific downstream effects would depend on the nature of the azide-bearing compound or biomolecule involved .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG component. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to changes in the function or activity of these targets, depending on their biological role. Specific molecular and cellular effects would depend on the nature of the azide-bearing compound or biomolecule involved .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of copper catalysts, which are necessary for the Click Chemistry reaction . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other reactive substances.

Safety and Hazards

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG13-alcohol plays a significant role in biochemical reactions, particularly in the field of proteomics research. The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable tool for labeling and modifying biomolecules. It interacts with enzymes, proteins, and other biomolecules that contain azide groups, facilitating the study of protein-protein interactions, enzyme activities, and other biochemical processes .

Cellular Effects

This compound influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming stable triazole linkages with azide-bearing biomolecules . This modification can alter the function and activity of proteins, enzymes, and other cellular components, leading to changes in cellular behavior. For example, this compound can be used to study the localization and interaction of proteins within the cell, providing insights into cellular signaling pathways and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable triazole linkages with azide-bearing biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups, enhancing its versatility in biochemical research . The formation of triazole linkages can affect the function and activity of proteins, enzymes, and other biomolecules, leading to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in protein activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modify biomolecules without causing significant toxicity . At high doses, it can have toxic or adverse effects, including irritation of the mucous membranes, liver and kidney damage, and changes in blood parameters . The threshold effects observed in these studies highlight the importance of carefully controlling the dosage of this compound in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interaction with azide-bearing biomolecules . The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups, facilitating its involvement in metabolic processes . The formation of stable triazole linkages can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, facilitating its transport within the cell . The compound can accumulate in specific cellular compartments, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with biomolecules and its hydrophilic PEG spacer . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the activity and function of this compound, providing insights into its role in cellular processes .

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1,28H,3-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGCCIHLPCYSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169487 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036204-61-1 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)

![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)